![molecular formula C12H13NOS B2722671 (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine CAS No. 341008-32-0](/img/structure/B2722671.png)
(4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine
Overview
Description
4-Methoxyphenol, a compound with a similar structure, is a phenol with a methoxy group in the para position . It’s used in dermatology and organic chemistry .
Synthesis Analysis
4-Methoxyphenol may be used in the synthesis of butylated hydroxy anisoles via alkylation with methyl tert-butyl ether over a non-zeolitic solid acidic catalyst . This process is eco-friendly when compared to the Friedel-Crafts alkylation reaction .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques. For example, Fourier Transform Infrared (FT-IR) and Raman (FT-Ra) spectra can be recorded and analyzed .Chemical Reactions Analysis
Chemical reactions take place by transferring electrons in the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) .Physical And Chemical Properties Analysis
4-Methoxyphenol has a melting point of 56 °C, a boiling point of 243 °C, and a density of 1.55 g/cm^3 .Scientific Research Applications
Graphene Quantum Dots (GQDs) Modification
- Application : 4-methoxy-N-(thiophen-3-ylmethyl)aniline (MP-GQDs) can be grafted onto GQDs via diazonium chemistry. This modification changes the surface state of GQDs, resulting in improved PL behavior. MP-GQDs exhibit blue-shifted emission, making them suitable for bioimaging, fluorescent sensing, and photovoltaics .
Pharmacological Research
- Application : 4-methoxy-N-(thiophen-3-ylmethyl)aniline, with its benzothiazole moiety, may serve as a versatile building block for experimental drug design. Its pharmacological activities make it valuable for potential therapeutic applications.
Antioxidant and Cytotoxic Effects
- Application : 4-methoxy-N-(thiophen-3-ylmethyl)aniline, being an analog, exhibits similar properties. Its potential medical applications include antioxidant therapy and cytotoxicity against certain tumor cell lines.
Single Crystal Growth for Optical Applications
- Application : Single crystals of 4-methoxy-N-(thiophen-3-ylmethyl)aniline have been grown and characterized. Their optical properties, including photoluminescence, make them promising for applications in integrated optics, holography, and photonic circuits .
Corrosion Inhibition
- Application : 4-methoxy-N-(thiophen-3-ylmethyl)aniline derivatives have been studied for their anti-corrosive properties. They may serve as effective inhibitors to protect mild steel in corrosive environments .
Nonlinear Optical Properties
- Application : Researchers investigate 4-methoxy-N-(thiophen-3-ylmethyl)aniline for its nonlinear optical behavior. Its potential applications include frequency conversion, optical data storage, and integrated optics .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-N-(thiophen-3-ylmethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-14-12-4-2-11(3-5-12)13-8-10-6-7-15-9-10/h2-7,9,13H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNWDBLJIYSMDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325806 | |
Record name | 4-methoxy-N-(thiophen-3-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641297 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine | |
CAS RN |
341008-32-0 | |
Record name | 4-methoxy-N-(thiophen-3-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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